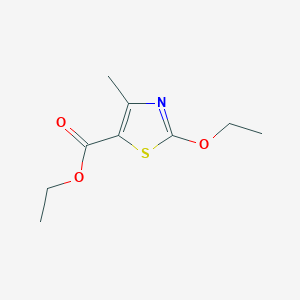

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

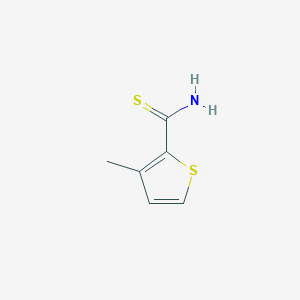

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents onto the thiazole ring. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was synthesized, showcasing the versatility of thiazole synthesis . These methods could potentially be adapted for the synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate by choosing appropriate starting materials and reaction conditions.

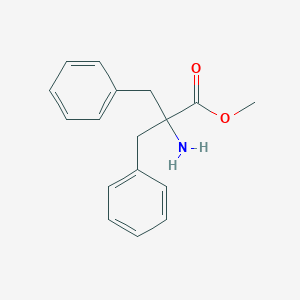

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques such as FTIR and NMR, and confirmed by X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and analyze the molecular geometry, vibrational assignments, and chemical shifts, providing a theoretical understanding that complements experimental data . These techniques would be applicable to Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate to determine its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization, to yield a wide array of products with different functional groups . The reactivity of the thiazole ring allows for the introduction of various substituents, which can significantly alter the compound's properties and potential applications. The chemical reactions of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate would likely follow similar pathways, with the ethoxy and methyl groups influencing its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, as seen in the various thiazole compounds discussed in the papers . For instance, the introduction of electron-donating or electron-withdrawing groups can impact the compound's acidity or basicity. The physical and chemical properties of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate would need to be empirically determined to understand its behavior in different environments.

Wissenschaftliche Forschungsanwendungen

Biodegradation and Environmental Fate

Research on ethyl tert-butyl ether (ETBE) , though not the same compound, provides insight into how ether compounds behave in the environment. Microorganisms in soil and groundwater can aerobically degrade ETBE, producing several intermediates. This process involves enzymes like monooxygenase and alkane hydroxylases, indicating the microbial potential to mitigate pollution from ether compounds (Thornton et al., 2020).

Pharmacological Applications

A study on benzofused thiazole derivatives highlights the pharmacological potential of thiazole compounds. These derivatives have been evaluated for antioxidant and anti-inflammatory activities, showcasing the therapeutic applications of thiazole-containing compounds in treating various disorders (Raut et al., 2020).

Electrochemical Applications

In the context of electrochemical technology, haloaluminate room-temperature ionic liquids (including different molecular structures) have been explored for applications in electroplating and energy storage. This suggests the broad potential of specialized chemical compounds in advancing electrochemical processes and technologies (Tsuda et al., 2017).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities .

Mode of Action

Thiazole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been reported to impact a wide range of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate. For instance, storage conditions can affect the stability of the compound . Moreover, the compound’s interaction with the environment could potentially influence its efficacy .

Eigenschaften

IUPAC Name |

ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-4-12-8(11)7-6(3)10-9(14-7)13-5-2/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLGPMLSJYMNKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)

![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)